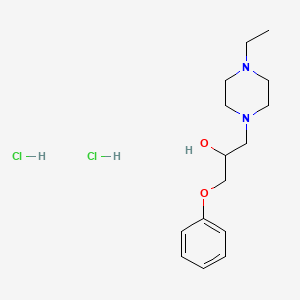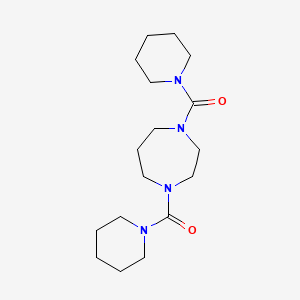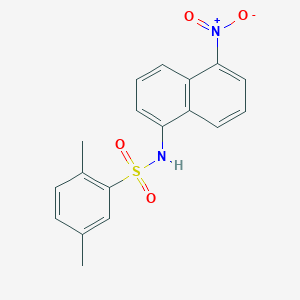
1-(4-ethyl-1-piperazinyl)-3-phenoxy-2-propanol dihydrochloride
説明
1-(4-ethyl-1-piperazinyl)-3-phenoxy-2-propanol dihydrochloride, also known as EPP dihydrochloride, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound is a beta-adrenergic receptor antagonist, which means that it blocks the effects of adrenaline and other related hormones on the body. EPP dihydrochloride has been studied for its potential use in treating a variety of medical conditions, including hypertension, heart failure, and anxiety disorders.
作用機序
The mechanism of action of 1-(4-ethyl-1-piperazinyl)-3-phenoxy-2-propanol dihydrochloride dihydrochloride involves its ability to block the beta-adrenergic receptors in the body. These receptors are responsible for mediating the effects of adrenaline and other related hormones on the heart and blood vessels. By blocking these receptors, 1-(4-ethyl-1-piperazinyl)-3-phenoxy-2-propanol dihydrochloride dihydrochloride reduces the effects of sympathetic nervous system activation, which leads to a decrease in heart rate and blood pressure.
Biochemical and physiological effects:
1-(4-ethyl-1-piperazinyl)-3-phenoxy-2-propanol dihydrochloride dihydrochloride has several biochemical and physiological effects on the body. These effects include a decrease in heart rate and blood pressure, as well as a reduction in the release of renin and aldosterone, which are hormones that regulate blood pressure. Additionally, 1-(4-ethyl-1-piperazinyl)-3-phenoxy-2-propanol dihydrochloride dihydrochloride has been shown to have anti-anxiety effects, which may be related to its ability to block the beta-adrenergic receptors in the brain.
実験室実験の利点と制限
One advantage of using 1-(4-ethyl-1-piperazinyl)-3-phenoxy-2-propanol dihydrochloride dihydrochloride in lab experiments is its well-defined mechanism of action. This allows researchers to study the effects of beta-adrenergic receptor blockade on various physiological and biochemical processes. Additionally, 1-(4-ethyl-1-piperazinyl)-3-phenoxy-2-propanol dihydrochloride dihydrochloride has been extensively studied in animal models and has a good safety profile. However, one limitation of using 1-(4-ethyl-1-piperazinyl)-3-phenoxy-2-propanol dihydrochloride dihydrochloride is its specificity for beta-adrenergic receptors, which may limit its use in studying other signaling pathways.
将来の方向性
There are several future directions for research on 1-(4-ethyl-1-piperazinyl)-3-phenoxy-2-propanol dihydrochloride dihydrochloride. One area of interest is the development of new beta-adrenergic receptor antagonists with improved selectivity and efficacy. Additionally, researchers are investigating the potential use of 1-(4-ethyl-1-piperazinyl)-3-phenoxy-2-propanol dihydrochloride dihydrochloride in combination with other drugs for the treatment of hypertension and other cardiovascular diseases. Finally, there is ongoing research on the role of beta-adrenergic receptors in various physiological and pathological processes, which may lead to new therapeutic targets for 1-(4-ethyl-1-piperazinyl)-3-phenoxy-2-propanol dihydrochloride dihydrochloride and other beta-adrenergic receptor antagonists.
科学的研究の応用
1-(4-ethyl-1-piperazinyl)-3-phenoxy-2-propanol dihydrochloride dihydrochloride has been extensively studied for its potential therapeutic applications in various medical conditions. One area of research has focused on the use of 1-(4-ethyl-1-piperazinyl)-3-phenoxy-2-propanol dihydrochloride dihydrochloride as a treatment for hypertension, which is a common cardiovascular disease characterized by high blood pressure. Studies have shown that 1-(4-ethyl-1-piperazinyl)-3-phenoxy-2-propanol dihydrochloride dihydrochloride can effectively lower blood pressure by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the effects of sympathetic nervous system activation.
特性
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.2ClH/c1-2-16-8-10-17(11-9-16)12-14(18)13-19-15-6-4-3-5-7-15;;/h3-7,14,18H,2,8-13H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXLMPSRZVDFTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=CC=CC=C2)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylpiperazin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B4082557.png)
![3-(4-methoxyphenyl)-11-(5-nitro-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4082558.png)
![1-(1-isopropyl-1H-pyrazol-4-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B4082562.png)
![5-(4-bromophenyl)-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide](/img/structure/B4082568.png)
![3-hydroxy-5-methyl-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4082574.png)

![N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-4-nitrobenzamide](/img/structure/B4082591.png)
![N'-[(4-bromophenyl)sulfonyl]-N-(tert-butyl)benzenecarboximidamide](/img/structure/B4082595.png)
![N-{1-[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-chlorobenzamide](/img/structure/B4082598.png)
![2-(3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanoyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4082602.png)



![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4082637.png)